molecular formula C19H24N2O3S B4701069 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide

3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide

Cat. No. B4701069
M. Wt: 360.5 g/mol
InChI Key: BTZVVAVDHWKGMY-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that may exhibit a wide range of biological activities due to their structural features. Such compounds have been studied in the context of pharmaceutical and therapeutic applications, particularly focusing on their synthesis, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves complex reactions that tailor specific functional groups to achieve desired biological activities. For instance, the synthesis of polyetherimides, a related polymer, involves polycondensation reactions that result in high-performance materials with excellent thermal stability and mechanical properties (Chayka et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds like "3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide" is crucial for their function. The structural features, such as the presence of the sulfonyl group, significantly influence their chemical reactivity and biological activity. Analysis of molecular structures through theoretical and experimental approaches helps understand the nature of interactions within the compound and its environment (Kiefer, Noack, & Kirchner, 2011).

Chemical Reactions and Properties

The chemical reactions involving compounds with sulfonyl groups, such as sulfonamides and sulfamide derivatives, are of significant interest due to their broad spectrum of biological activities. These activities range from antimicrobial to anticancer properties, depending on the structural modifications and the nature of the substituents (Carta, Scozzafava, & Supuran, 2012); (Reitz, Smith, & Parker, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, are influenced by the molecular structure. Compounds with dimethyl sulfoxide (DMSO) demonstrate a range of physical properties that make them suitable for various applications, including as solvents and cryoprotectants (Yu & Quinn, 1998).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are critical for the compound's function and application. Studies on compounds like dimethyl sulfoxide (DMSO) reveal their role as free radical scavengers, highlighting their potential therapeutic applications in reducing tissue damage from oxidative stress (Bh, 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-N-(1-phenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15(17-7-5-4-6-8-17)20-19(22)14-11-16-9-12-18(13-10-16)25(23,24)21(2)3/h4-10,12-13,15H,11,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZVVAVDHWKGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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